Molecular weight and formula of [6-(Tert-butoxy)pyridin-2-yl]methanamine
Molecular weight and formula of [6-(Tert-butoxy)pyridin-2-yl]methanamine
Physicochemical Properties, Synthetic Methodology, and Application in Medicinal Chemistry
Executive Summary
[6-(Tert-butoxy)pyridin-2-yl]methanamine (also known as (6-tert-butoxypyridin-2-yl)methanamine) is a specialized heterocyclic building block utilized in the synthesis of pharmaceutical agents, particularly chemokine receptor antagonists.[1] Structurally, it consists of a pyridine core substituted at the 2-position with a primary aminomethyl group (–CH₂NH₂) and at the 6-position with a sterically demanding tert-butoxy group (–OC(CH₃)₃).
This unique substitution pattern imparts distinct physicochemical characteristics: the tert-butoxy group enhances lipophilicity and provides steric shielding, while the aminomethyl group serves as a versatile handle for reductive aminations, amide couplings, or nucleophilic substitutions.
Chemical Identity & Physicochemical Core
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | [6-(2-methylpropan-2-yl)oxypyridin-2-yl]methanamine |
| Common Name | (6-tert-butoxypyridin-2-yl)methanamine |
| CAS Number | Not widely listed in commercial catalogs; often cited as intermediate in patents (e.g., WO2013010453).[2] |
| SMILES | CC(C)(C)OC1=CC=CC(CN)=N1 |
| InChI Key | Calculated:CHFVJYCPRSRAND-UHFFFAOYSA-N |
Molecular Weight & Formula Analysis
The molecular formula C₁₀H₁₆N₂O is derived from the summation of the pyridine core (modified), the tert-butyl ether tail, and the methanamine head.
| Element | Symbol | Count | Atomic Mass (u) | Subtotal Mass | % Composition |
| Carbon | C | 10 | 12.011 | 120.110 | 66.63% |
| Hydrogen | H | 16 | 1.008 | 16.128 | 8.95% |
| Nitrogen | N | 2 | 14.007 | 28.014 | 15.54% |
| Oxygen | O | 1 | 15.999 | 15.999 | 8.88% |
| Total | 180.25 g/mol | 100.00% |
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Monoisotopic Mass: 180.126 g/mol
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Exact Mass: 180.126263 Da
Structural Visualization
The following diagram illustrates the structural segmentation of the molecule, highlighting the functional zones critical for drug design.
Synthetic Methodology
The synthesis of [6-(Tert-butoxy)pyridin-2-yl]methanamine is typically achieved via a two-step sequence starting from a halogenated pyridine precursor. The following protocol is adapted from patent literature (e.g., WO2013010453) and standard heterocyclic chemistry principles.
Reaction Scheme
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Cyanation: Conversion of 2-bromo-6-tert-butoxypyridine to 6-tert-butoxypicolinonitrile.
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Reduction: Hydrogenation of the nitrile to the primary amine.
Detailed Protocol
Step 1: Synthesis of 6-tert-butoxypicolinonitrile
Reagents: 2-bromo-6-tert-butoxypyridine, Zinc cyanide (Zn(CN)₂), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), DMF.
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Setup: In a dry flask under nitrogen atmosphere, dissolve 2-bromo-6-tert-butoxypyridine (1.0 eq) in anhydrous DMF.
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Addition: Add Zn(CN)₂ (2.0 eq) and Pd(PPh₃)₄ (0.05–0.1 eq).
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Reaction: Heat the mixture to 100°C and stir until TLC or LC-MS indicates consumption of the starting bromide (typically 4–12 hours).
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Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water and brine to remove DMF and inorganic salts. Dry the organic layer over Na₂SO₄ and concentrate.
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Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the nitrile intermediate.
Step 2: Reduction to [6-(Tert-butoxy)pyridin-2-yl]methanamine
Reagents: 6-tert-butoxypicolinonitrile, Raney-Nickel, Hydrogen gas (H₂), Ethanol.
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Setup: Dissolve the nitrile intermediate in Ethanol (EtOH).
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Catalyst: Add Raney-Nickel (approx. 10–20 wt% relative to substrate) carefully under an inert atmosphere (Caution: Raney-Ni is pyrophoric).
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Hydrogenation: Pressurize the vessel with H₂ (approx. 50 psi ) and heat to 50°C .
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Monitoring: Stir overnight or until H₂ uptake ceases.
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Workup: Filter the mixture through a pad of Celite to remove the catalyst (keep wet to prevent ignition). Rinse with EtOH.
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Isolation: Concentrate the filtrate under reduced pressure. The resulting oil is often used directly in subsequent steps or converted to a hydrochloride salt for storage.
Stability & Handling (E-E-A-T)
Chemical Stability
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Acid Sensitivity: The tert-butyl ether moiety is acid-labile. Exposure to strong acids (e.g., TFA, HCl in high concentrations) can cleave the ether, yielding the corresponding pyridone (6-hydroxypyridine derivative). Protocol Note: When forming salts, use stoichiometric amounts of acid in mild solvents (e.g., 1M HCl in ether) and avoid prolonged exposure to low pH.
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Oxidation: The primary amine is susceptible to oxidation upon prolonged exposure to air. Store under nitrogen or argon.
Storage Recommendations
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Temperature: 2–8°C (Refrigerate).
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Atmosphere: Inert gas (Argon/Nitrogen).
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Form: The free base is likely an oil; the hydrochloride salt is a solid and more stable for long-term storage.
Applications in Drug Discovery
This compound serves as a "linker-scaffold" hybrid.
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Lipophilicity Modulation: The tert-butoxy group increases the LogP of the molecule compared to a methoxy or hydroxy analog, potentially improving blood-brain barrier (BBB) penetration.
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Steric Occlusion: The bulky t-butyl group can block metabolic hotspots on the pyridine ring, extending the half-life of the drug candidate.
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Chemokine Antagonism: As referenced in patent literature (WO2013010453), this motif is used in the design of antagonists for chemokine receptors (e.g., CCR2/CCR5), which are targets for inflammatory diseases and cancer metastasis.
References
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WO2013010453A1 . Chemokine receptor antagonists. (2013). Patent describing the synthesis of Example 67A3 ((6-tert-butoxypyridin-2-yl)methanamine).
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PubChem Compound Summary . General Pyridine Methanamine Derivatives. National Center for Biotechnology Information.
- Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today. (Contextual reference for LogP/MW analysis).
